Higher Calculated Lipophilicity (XLogP3-AA) vs. a Simple Pyrrolidine Analog
A direct comparison of computed partition coefficients shows that 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine has a significantly higher calculated lipophilicity than its closest commercially available monocyclic analog, 4-chloro-6-(pyrrolidin-1-yl)pyrimidine [1]. This property is critical for prospective passive membrane permeability.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (PubChem CID 22309524) with XLogP3-AA = 2.1 |
| Quantified Difference | Δ = +0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm per PubChem records [1]. |
Why This Matters
A +0.8 log unit increase in XLogP3 suggests the compound is more lipophilic, which is a key differentiator for scientists selecting intermediates for projects targeting intracellular or CNS-penetrant candidates.
- [1] PubChem. Computed Properties for CID 115561000 (Target) and CID 22309524 (Comparator). National Center for Biotechnology Information. Accessed 28 Apr 2026. View Source
